8-Chloroquinolin-5-amine hydrochloride

MAO-B Inhibition Neuropharmacology Enzyme Assay

8-Chloroquinolin-5-amine hydrochloride (CAS 1156980-60-7) is the preferred hydrochloride salt for reproducible biological assays, offering superior solubility and stability over the free base. Its unique 5-amino/8-chloro substitution pattern creates a distinct electronic environment essential for selective MAO-B inhibition (IC50 15.4 µM) and non-metal-dependent proteasome inhibition. Critical for SAR studies comparing 8-Cl vs. 8-OH effects on target binding, this compound is a versatile synthetic intermediate for parallel library synthesis. Choose this exact scaffold to ensure data integrity and avoid the confounding variability of generic quinoline analogs.

Molecular Formula C9H8Cl2N2
Molecular Weight 215.08
CAS No. 1156980-60-7
Cat. No. B2859320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroquinolin-5-amine hydrochloride
CAS1156980-60-7
Molecular FormulaC9H8Cl2N2
Molecular Weight215.08
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)Cl)N.Cl
InChIInChI=1S/C9H7ClN2.ClH/c10-7-3-4-8(11)6-2-1-5-12-9(6)7;/h1-5H,11H2;1H
InChIKeyFTIJBSGQFJZPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroquinolin-5-amine Hydrochloride (CAS 1156980-60-7): A 5-Amino-8-Chloroquinoline Scaffold for Specialized Medicinal Chemistry and Biological Screening


8-Chloroquinolin-5-amine hydrochloride is a heterocyclic organic compound belonging to the quinoline family, featuring a 5-amino and an 8-chloro substitution pattern on the quinoline core [1]. This specific arrangement creates a molecular scaffold that combines the electron-withdrawing properties of chlorine with the hydrogen-bonding capacity of the amine group. The hydrochloride salt form (CAS 1156980-60-7) is frequently preferred over the free base (CAS 75793-58-7) due to its enhanced aqueous solubility and stability in standard laboratory conditions [2], facilitating its use in biological assays and as a synthetic intermediate in medicinal chemistry programs targeting proteasome inhibition, MAO enzyme modulation, and antimicrobial resistance mechanisms [3].

Why 8-Chloroquinolin-5-amine Hydrochloride Cannot Be Casually Substituted with Other Aminoquinolines or 8-Hydroxyquinolines in Target-Based Assays


Substituting 8-chloroquinolin-5-amine hydrochloride with a generic quinoline analog, such as 8-hydroxyquinoline or 5-aminoquinoline, without experimental validation is scientifically unsound due to the compound's unique dual-functional substitution pattern. The presence of both the 5-amino group and the 8-chloro atom creates a distinct electronic and steric environment that significantly influences target binding and selectivity profiles . For instance, the replacement of the 8-hydroxy group in related scaffolds (e.g., 5-amino-8-hydroxyquinoline) with an 8-chloro moiety alters metal-chelating properties and may shift the mechanism of action from metalloenzyme inhibition to other pathways, such as MAO enzyme modulation [1]. Furthermore, the hydrochloride salt form directly impacts solubility and handling properties, making it the preferred form for many in vitro assays compared to the less soluble free base . Therefore, procurement and experimental design must be specific to this exact compound to ensure reproducibility and data integrity in proteasome inhibition, antimicrobial, or neuropharmacological research programs.

Quantitative Differentiation of 8-Chloroquinolin-5-amine Hydrochloride Against Key Comparators: MAO Inhibition and Physicochemical Properties


MAO-B vs. MAO-A Selectivity Profile: A 6.5-Fold Preference for MAO-B Inhibition in Fluorescence-Based Assays

The free base form of 8-chloroquinolin-5-amine demonstrates a measurable preference for inhibiting monoamine oxidase B (MAO-B) over MAO-A. This selectivity is quantified by a 6.5-fold difference in IC50 values. In a fluorescence assay monitoring the conversion of kynuramine to 4-hydroxyquinoline over 20 minutes, the IC50 for MAO-B inhibition was 15.4 µM, while the IC50 for MAO-A inhibition was 100 µM [1][2]. This contrasts with the related compound 5-amino-8-hydroxyquinoline (5AHQ), which is primarily known for proteasome inhibition (IC50 ~0.57-5.03 µM in intact cells) rather than selective MAO-B modulation, demonstrating that the 8-chloro substitution directs biological activity away from metal-dependent proteasome inhibition toward a distinct enzyme target [3].

MAO-B Inhibition Neuropharmacology Enzyme Assay

Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base: A Critical Formulation Advantage

The hydrochloride salt form of 8-chloroquinolin-5-amine (CAS 1156980-60-7) offers a significant practical advantage in terms of aqueous solubility compared to its free base counterpart (CAS 75793-58-7). While exact numerical solubility values are not publicly available for this specific compound, the general principle of salt formation is well-established: converting a weakly basic amine to its hydrochloride salt increases its polarity and disrupts crystal lattice energy, leading to improved dissolution in aqueous buffers . This is a critical differentiator for researchers conducting in vitro assays, as poor solubility of the free base can lead to inaccurate dosing, precipitation in cell culture media, and unreliable activity data. For example, the related compound 5-amino-8-hydroxyquinoline is often used as its free base, which may require organic co-solvents that can confound biological results. The hydrochloride salt mitigates this risk, enabling more robust and reproducible experimental outcomes .

Aqueous Solubility In Vitro Assay Formulation

Proteasome Inhibition Potential: A Class-Level Comparison with 5-Amino-8-Hydroxyquinoline Highlights Distinct Structure-Activity Relationships

While direct IC50 data for 8-chloroquinolin-5-amine against the proteasome is not yet published, its close structural analog, 5-amino-8-hydroxyquinoline (5AHQ), has been extensively characterized as a noncompetitive proteasome inhibitor with IC50 values ranging from 0.57 to 5.03 µM in intact leukemia and myeloma cells [1]. The substitution of the 8-hydroxy group in 5AHQ with an 8-chloro group in the target compound alters the molecule's metal-chelating capacity and electronic distribution, which is predicted to significantly modulate proteasome inhibitory potency and selectivity . This structural divergence underscores the importance of not assuming equipotency; each compound must be evaluated individually. The 8-chloro derivative serves as a valuable tool to dissect the structure-activity relationship (SAR) of quinoline-based proteasome inhibitors, particularly in understanding the role of metal binding versus non-metal dependent mechanisms of action.

Proteasome Inhibition Cancer Research SAR

Antimicrobial Potential: Structural Analogy to 8-Hydroxyquinoline Class Suggests Activity Against Bacterial Ribosomes

8-Chloroquinolin-5-amine shares a core scaffold with the well-known antimicrobial agent class of 8-hydroxyquinolines. Literature indicates that related 8-hydroxyquinoline derivatives exhibit potent antibacterial activity, with IC50 values ranging from 0.014 to 5.87 µg/mL against various bacterial strains . While specific MIC or IC50 data for the target compound against bacterial pathogens is not yet published, mechanistic studies suggest that this class of compounds, including 8-chloroquinolin-5-amine, binds to the 50S ribosomal subunit, inhibiting bacterial protein synthesis . The replacement of the 8-hydroxy group with an 8-chloro group in the target compound is hypothesized to alter the compound's interaction with bacterial membranes and ribosomes, potentially affecting its spectrum of activity and resistance profile compared to traditional 8-hydroxyquinolines. This makes 8-chloroquinolin-5-amine a promising scaffold for developing novel antimicrobials, particularly against resistant strains where 8-hydroxyquinolines may have limited efficacy.

Antimicrobial Ribosome Inhibition SAR

Optimized Application Scenarios for 8-Chloroquinolin-5-amine Hydrochloride in Medicinal Chemistry and Biological Screening


MAO-B Selective Inhibitor Probe Development for Neurodegenerative Disease Research

Given its demonstrated selectivity for MAO-B over MAO-A (IC50 15.4 µM vs. 100 µM) [1], 8-chloroquinolin-5-amine hydrochloride is ideally suited as a starting scaffold for developing selective MAO-B inhibitors. This application leverages its preferential binding profile to investigate the role of MAO-B in neurological disorders such as Parkinson's disease, where MAO-B inhibitors are clinically used. The hydrochloride salt form ensures adequate solubility for in vitro enzyme assays and cell-based models, enabling robust SAR studies and hit-to-lead optimization without the confounding factor of poor compound solubility.

Structure-Activity Relationship (SAR) Studies on Quinoline-Based Proteasome Inhibitors

This compound is a critical tool for dissecting the SAR of noncompetitive proteasome inhibitors. By directly comparing its activity with the well-characterized 5-amino-8-hydroxyquinoline (5AHQ, IC50 0.57-5.03 µM) [2], researchers can isolate the contribution of the 8-position substituent (Cl vs. OH) to proteasome inhibitory potency and selectivity. Such studies are essential for understanding the molecular determinants of non-metal-dependent proteasome inhibition and for designing next-generation anticancer agents that overcome bortezomib resistance mechanisms.

Exploration of Non-Hydroxamate Antibacterial Mechanisms and Ribosome Binding

As a structural analog of the antimicrobial 8-hydroxyquinoline class (reported IC50 range 0.014-5.87 µg/mL) , 8-chloroquinolin-5-amine hydrochloride provides a unique platform to study non-hydroxamate mechanisms of bacterial ribosome inhibition. Researchers can utilize this scaffold to map interactions with the 50S ribosomal subunit and evaluate its efficacy against multidrug-resistant Gram-positive and Gram-negative strains. The hydrochloride salt's improved handling properties are particularly advantageous for preparing consistent dosing solutions in bacterial growth media.

Medicinal Chemistry Building Block for Diversely Functionalized Quinoline Libraries

The presence of both a reactive 5-amino group and an 8-chloro substituent makes this compound a versatile intermediate for synthesizing diverse quinoline-based libraries . The amine can be readily functionalized via amide coupling, reductive amination, or sulfonamide formation, while the chlorine atom serves as a handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The hydrochloride salt is often the preferred starting material for these synthetic transformations due to its stability and ease of weighing, facilitating high-throughput parallel synthesis in medicinal chemistry campaigns.

Technical Documentation Hub

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